molecular formula C21H18N4O2 B483820 6-Amino-4-[4-(benzyloxy)phenyl]-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile CAS No. 315671-67-1

6-Amino-4-[4-(benzyloxy)phenyl]-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No. B483820
M. Wt: 358.4g/mol
InChI Key: KRMZFCRKDXGONU-UHFFFAOYSA-N
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Description

This compound, also known by its IUPAC name “6-Amino-4-[4-(benzyloxy)phenyl]-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile”, is a chemical with the molecular formula C21H18N4O2 . It has an average mass of 358.393 Da and a monoisotopic mass of 358.142975 Da .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrano[2,3-c]pyrazole core, which is a fused ring system containing a pyran ring and a pyrazole ring . This core is substituted with various functional groups, including an amino group at the 6-position, a benzyloxyphenyl group at the 4-position, and a methyl group at the 3-position .


Physical And Chemical Properties Analysis

This compound has a density of 1.4±0.1 g/cm3, a boiling point of 640.3±55.0 °C at 760 mmHg, and a flash point of 341.0±31.5 °C . It has 6 hydrogen bond acceptors, 3 hydrogen bond donors, and 5 freely rotating bonds . Its polar surface area is 97 Å2 .

Safety And Hazards

Specific safety and hazard information for this compound is not available in the sources I have access to . As with all chemicals, it should be handled with appropriate safety precautions to prevent exposure and contamination.

properties

IUPAC Name

6-amino-3-methyl-4-(4-phenylmethoxyphenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O2/c1-13-18-19(17(11-22)20(23)27-21(18)25-24-13)15-7-9-16(10-8-15)26-12-14-5-3-2-4-6-14/h2-10,19H,12,23H2,1H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRMZFCRKDXGONU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC=C(C=C3)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Amino-4-[4-(benzyloxy)phenyl]-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

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